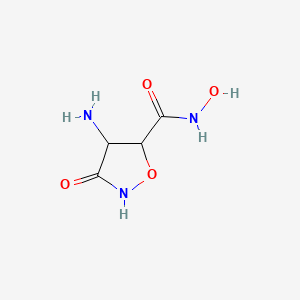

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide

Description

Properties

CAS No. |

66619-96-3 |

|---|---|

Molecular Formula |

C4H7N3O4 |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

4-amino-N-hydroxy-3-oxo-1,2-oxazolidine-5-carboxamide |

InChI |

InChI=1S/C4H7N3O4/c5-1-2(4(9)6-10)11-7-3(1)8/h1-2,10H,5H2,(H,6,9)(H,7,8) |

InChI Key |

UPYGFMGJDCNQCC-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(ONC1=O)C(=O)NO)N |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Synthesis

Organocatalysis has emerged as an efficient method for synthesizing isoxazolidine derivatives. A notable approach involves:

- Reacting α-substituted acroleins with N-Cbz-hydroxylamine (Cbz = benzyloxycarbonyl) to form intermediate isoxazolidinols.

- Oxidizing these intermediates using pyridinium chlorochromate (PCC) to yield the desired isoxazolidinone derivatives.

- Solvent: Toluene or methanol

- Catalyst: Pyrrolidine with benzoic acid as a co-catalyst

- Temperature: Room temperature

- Reaction Time: 24–72 hours

Meldrum’s Acid Derivative Pathway

This method involves:

- Reacting Meldrum’s acid with aldehydes in the presence of (DL)-proline as a catalyst.

- Purifying the intermediate products via silica gel chromatography.

- Further reacting these intermediates with tert-butyl hydroxy((phenylsulfonyl)methyl)carbamate in tetrahydrofuran (THF) to form substituted isoxazolidinones.

- Solvent: THF or methanol

- Catalyst: (DL)-proline

- Temperature: Ambient conditions

- Yield: Typically ranges from 55% to 82% depending on the starting materials.

Direct Cyclization Method

In this approach, hydroxylamine derivatives are directly cyclized with carbonyl precursors under acidic or basic conditions to form the isoxazolidine ring structure. This method is particularly useful for synthesizing derivatives with specific substituents.

Optimization Parameters

Reaction Environment

The reaction environment plays a crucial role in determining yield and purity:

- Temperature : Reactions are typically conducted at room temperature to avoid decomposition.

- pH : Slightly acidic or neutral conditions are preferred for most steps.

Purification Techniques

Purification methods such as column chromatography (using hexane/ethyl acetate mixtures) and recrystallization are employed to isolate high-purity products.

Data Table: Key Reaction Parameters

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Organocatalytic Synthesis | α-substituted acroleins, N-Cbz-hydroxylamine | Pyrrolidine, benzoic acid, PCC oxidation | 78–83 | Produces isoxazolidinones as diastereomer mixtures |

| Meldrum’s Acid Derivative Pathway | Meldrum’s acid, aldehydes | (DL)-Proline, tert-butyl hydroxycarbamate | 55–82 | Multi-step process; intermediates purified by silica gel chromatography |

| Direct Cyclization | Hydroxylamine derivatives, carbonyls | Acidic/basic medium | Variable | Direct ring formation; suitable for specific functional group modifications |

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted isoxazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidines, which can be further utilized in the synthesis of biologically active compounds .

Scientific Research Applications

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key Observations :

- Ring Saturation : The isoxazolidine core in the target compound is saturated, enhancing conformational rigidity compared to unsaturated isoxazole derivatives (e.g., compound 4 in ) .

- Functional Groups : The presence of -NHOH in the carboxamide distinguishes it from the dimethylcarboxamide in and carboxylic acid derivatives in . This group may confer unique redox or chelation properties.

Table 2: Reaction Pathways and Yields

Comparison :

Physical and Spectral Properties

Table 3: Physical Data from Analogues

Insights :

- Spectral data (NMR, HRMS) are critical for confirming the structure of complex heterocycles like the target compound, as seen in all referenced evidence .

Biological Activity

4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular structure of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide can be described as follows:

| Property | Description |

|---|---|

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 172.15 g/mol |

| IUPAC Name | 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide |

| CAS Number | 66619-96-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial cells. It is believed to inhibit enzymes involved in peptidoglycan synthesis, a critical process for bacterial cell wall formation. This inhibition can lead to bactericidal effects against various strains of bacteria.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide. In particular, it has shown promise against resistant strains of bacteria such as Escherichia coli and Clostridioides difficile.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 10 | 20 |

| Clostridioides difficile | 0.125 | 0.25 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against C. difficile, which is significant given the increasing resistance to conventional antibiotics.

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity studies were conducted to assess the safety profile of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide on human cell lines. The compound demonstrated low cytotoxicity with IC50 values exceeding 100 µg/mL in normal human colon cells (Caco-2), suggesting a favorable safety margin for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide, it is useful to compare it with related compounds that have similar structural features:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µg/mL) |

|---|---|---|

| 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide | High | >100 |

| 5-Deaza-5,6,7,8-tetrahydrofolic acid analogues | Moderate | <20 |

| Pyrazolidinone derivatives | High | <10 |

This comparison highlights that while some analogues exhibit moderate activity and higher toxicity, 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide maintains a balance between efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.